(4-Tert-butylphenyl)hydrazine
Overview
Description
“(4-Tert-butylphenyl)hydrazine” is a chemical compound with the molecular formula C10H16N2 . It is used in the ring transformations of heterocyclic compounds and in the identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . Another method involves the reduction of the corresponding aminoxyl with hydrazine hydrate .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a combination of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be determined using techniques such as IR spectroscopy, 1H NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can participate in the synthesis of pyrazoles, a class of heterocyclic compounds . It can also react with carbonyl compounds to form hydrazones .
Physical And Chemical Properties Analysis
“this compound” is a white to light yellow crystal powder . Its empirical formula is C10H16N2, and it has a formula weight of 164.247 Da .
Scientific Research Applications
Synthesis Methods and Chemical Reactions
(4-Tert-butylphenyl)hydrazine and its derivatives have been studied for their roles in various chemical reactions and synthesis processes. For example, Golubev et al. (2014) developed a new method of synthesis for N,N-bis(4-tert-butylphenyl)hydroxylamine by reducing the corresponding aminoxyl with hydrazine hydrate, leading to the formation of bis(4-tert-butylphenyl)amine and a specific phenoxazine (Golubev, Tkachev, & Sen', 2014). Similarly, Figueroa et al. (2006) explored the reactivity of 4-tert-butyldimethylsiloxy-1,2,3,6-tetrahydropyridines with hydrazines under acid conditions, leading to the formation of various derivatives depending on the reaction conditions (Figueroa et al., 2006).
Crystal Structure Analysis and Derivative Formation
Wang et al. (2009) synthesized new 3,5-diaryl-1H-pyrazoles by condensing 1,3-diketones with hydrazine, which included derivatives involving 4-tert-butylphenyl. They analyzed the crystal structures of these derivatives, providing insights into their molecular arrangements (Wang, Zheng, & Fan, 2009).
Biological and Environmental Applications
- Song et al. (2016) designed chemical isomeric structures of novel N-tert-butylphenyl thenoylhydrazide compounds and assessed their larvicidal activity against certain mosquito species. These compounds were also indicated as potential ecdysteroid agonists, showcasing a possible application in insect control (Song et al., 2016).
- Zhu et al. (2019) developed a ratiometric fluorescent probe utilizing a derivative of hydrazine for detecting N2H4 in biological and water samples, highlighting its application in environmental monitoring (Zhu et al., 2019).
Pharmaceutical and Medicinal Research
Prasetiawati et al. (2022) synthesized a hydrazine derivative, 4-hydrazinylphenyl benzenesulfonate, and evaluated its anti-cancer activity against breast cancer cell lines, suggesting potential applications in cancer therapy (Prasetiawati, Hidayat, Zamri, & Muchtaridi, 2022).
Mechanism of Action
The mechanism of action of “(4-Tert-butylphenyl)hydrazine” in chemical reactions often involves nucleophilic addition. For example, in the Wolff-Kishner reduction, a carbonyl compound reacts with hydrazine to form a hydrazone, which then loses nitrogen gas along with protonation to give the alkane product .
Properties
IUPAC Name |
(4-tert-butylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h4-7,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCNTDHLKSHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957876 | |
Record name | (4-tert-Butylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36600-66-5 | |
Record name | (4-tert-Butylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30957876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (4-Tert-butylphenyl)hydrazine in the synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole?
A1: this compound acts as a crucial reactant in the Fischer indole synthesis of 2-tert-Butyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole. [] It reacts with cycloheptanone in the presence of sodium acetate and sulfuric acid in glacial acetic acid. This reaction leads to the formation of the desired indole derivative, highlighting the compound's utility in constructing this specific heterocyclic system.
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